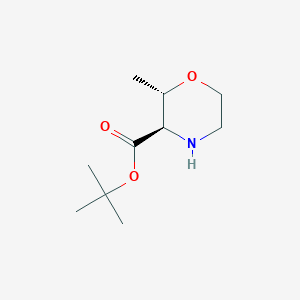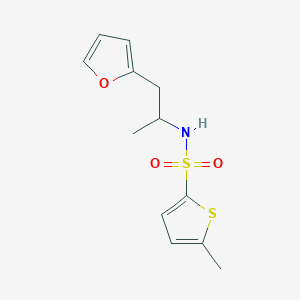
N-(1-(furan-2-yl)propan-2-yl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from these esters, is a common step in the synthesis of such compounds .Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques could potentially be used to analyze the structure of “N-(1-(furan-2-yl)propan-2-yl)-5-methylthiophene-2-sulfonamide”.Scientific Research Applications
Organic Synthesis Techniques
- A study by Yin et al. (2008) presents a facile approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, highlighting the compound's role in generating diverse heterocyclic structures which are crucial in organic synthesis (Yin et al., 2008).
Antiviral Applications
- Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, and evaluated their antiviral activity, demonstrating the potential of sulfonamide derivatives in developing antiviral agents (Chen et al., 2010).
Corrosion Inhibition
- Sappani and Karthikeyan (2014) tested derivatives similar to the compound as inhibitors for mild steel corrosion in sulfuric acid solution, offering insights into their application in protecting industrial materials (Sappani & Karthikeyan, 2014).
Medicinal Chemistry
- Carta et al. (2012) discussed the relevance of the sulfonamide group in many clinically used drugs, emphasizing the importance of novel sulfonamides in therapeutic development, including their potential roles as antiglaucoma agents and antitumor agents (Carta et al., 2012).
Novel Compound Synthesis
- Urban et al. (2003) described the novel synthesis of an anti-inflammatory agent incorporating the furanyl and sulfonyl groups, showcasing the compound's role in the development of new therapeutic agents (Urban et al., 2003).
Mechanism of Action
Future Directions
The future directions in the field of furan and thiophene derivatives involve the development of new synthetic methods and the exploration of their potential applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-9(8-11-4-3-7-16-11)13-18(14,15)12-6-5-10(2)17-12/h3-7,9,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZZXHAIVADYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


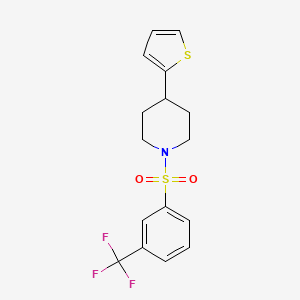
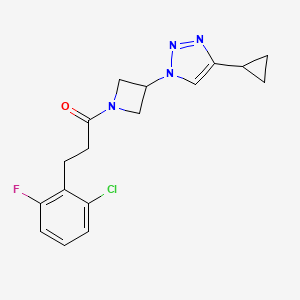

![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)
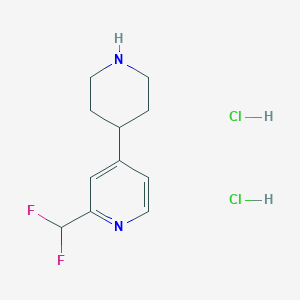
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)
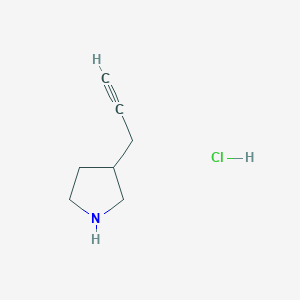
![4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2964759.png)
![N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964760.png)
![(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine](/img/structure/B2964762.png)
![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)
